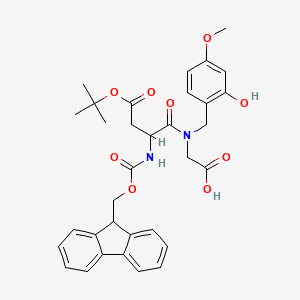

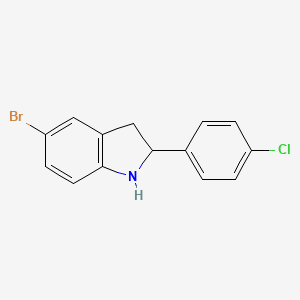

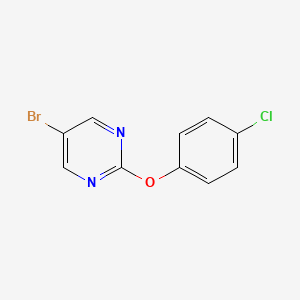

![molecular formula C16H14N2O B1335479 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-54-6](/img/structure/B1335479.png)

2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse applications in organic synthesis, catalysis, luminescence, and biological activity.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. For instance, a one-pot reaction of aromatic aldehydes with 2-amino-5-chloropyridine and tert-butylisocyanide in the presence of iodine catalysis has been developed, providing a clean and efficient protocol for the synthesis of 2-aryl-imidazo[1,2-a]pyridines10. Additionally, a multicomponent cascade reaction (A3 coupling) of a heterocyclic azine with an aldehyde and alkyne has been used to synthesize N-fused imidazole derivatives based on imidazo[1,2-a]pyridine .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole ring to a pyridine moiety. This fusion results in a rigid planar structure that can influence the electronic properties of the molecule. The imidazo[1,5-a]pyridine skeleton, in particular, has been used as a versatile platform for generating stable N-heterocyclic carbenes .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. For example, they can undergo [3 + 2] cycloaddition reactions, as seen with the PyBidine-Cu(OTf)2 complex, which catalyzes the endo-selective reaction of imino esters and nitroalkenes . They are also involved in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . Furthermore, rhodium-catalyzed cascade reactions have been used to synthesize functionalized naphtho[1',2':4,5]imidazo[1,2-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. These compounds exhibit interesting photophysical responses, such as strong positive solvatochromism, indicating a polar excited state due to efficient charge migration . They also show good thermal, electrochemical, and morphological stability, which is beneficial for applications in electroluminescent devices . Additionally, some derivatives have been found to be highly emissive luminogens, suitable for sensing applications .

Aplicaciones Científicas De Investigación

Synthesis and Biological Studies

- Imidazo[1,2-a]pyridine derivatives, similar to 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, have been explored for their antimicrobial properties. For instance, compounds synthesized from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde showed significant antibacterial and antifungal activities (Ladani et al., 2009).

Chemistry and Synthesis Methods

- Imidazo[1,2-a]pyridines have been synthesized using various methods. A water-mediated hydroamination and silver-catalyzed aminooxygenation method has been reported for the synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes, which are closely related to the compound (Mohan, Rao, & Adimurthy, 2013).

- Another study reports the synthesis of imidazo[1,2-a]pyridines through a one-pot three-component reaction, demonstrating the versatility in synthesizing these compounds (Bagdi, Basha, & Khan, 2015).

Application in Metal-Organic Frameworks

- Imidazole derivatives, like the one , have been used in the synthesis of metal-organic frameworks (MOFs). An example includes the use of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks for luminescence sensing (Shi, Zhong, Guo, & Li, 2015).

Direcciones Futuras

The future directions for “2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” and similar compounds could involve further exploration of their synthesis methods, particularly those that are eco-friendly and metal-free . Additionally, given their broad spectrum of biological activity profiles, these compounds could be further studied for potential pharmaceutical applications .

Propiedades

IUPAC Name |

2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-6-7-12(2)13(9-11)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEJTILFXONHSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(N3C=CC=CC3=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

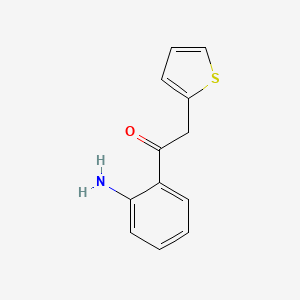

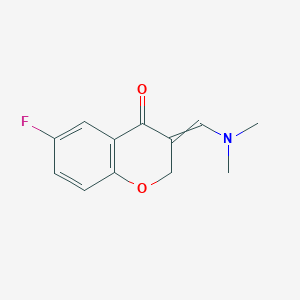

![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)

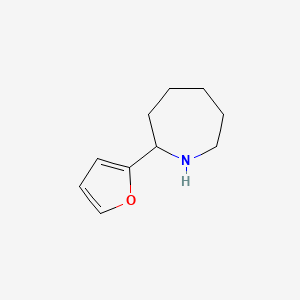

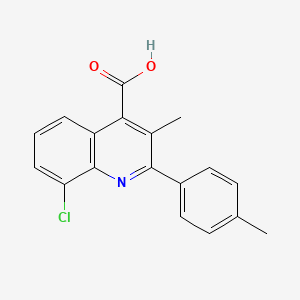

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)